

# Technical Guide: Fluid Handling Capacity of TRITEC Dressings Under Compression

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## Compound of Interest

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## Executive Summary

**TRITEC™** wound dressings, featuring Active Fluid Management® (AFM®) technology, are designed to manage wound exudate in complex environments, including under compression therapy. This guide provides a technical overview of the fluid handling principles of **TRITEC** dressings, outlines experimental protocols for their evaluation, and presents a framework for understanding their performance under compressive forces. While specific quantitative data on the fluid handling capacity of **TRITEC** dressings under compression is not publicly available, this document synthesizes the existing information on their mechanism of action and proposes a robust methodology for its assessment.

## Introduction to TRITEC® Dressings and Active Fluid Management® Technology

**TRITEC®** dressings are multi-layered wound care products developed to create an optimal moist wound healing environment by actively managing exudate.[1] The core of **TRITEC®**'s functionality lies in its patented Active Fluid Management® (AFM®) technology.[1] This technology is built upon a three-part design that integrates two distinct layers of high-performance fabrics through a specialized micro-knit process.[1][2]

The intended mechanism of action is a powerful moisture transfer system that continuously draws excess exudate away from the wound bed. This process is designed to prevent maceration of the periwound skin while maintaining a moist environment conducive to healing. [3][4][5] **TRITEC®** dressings are indicated for a range of acute and chronic wounds, including leg ulcers, pressure ulcers, and diabetic foot ulcers, and are explicitly stated to be suitable for use under compression dressings or systems.[6][7]

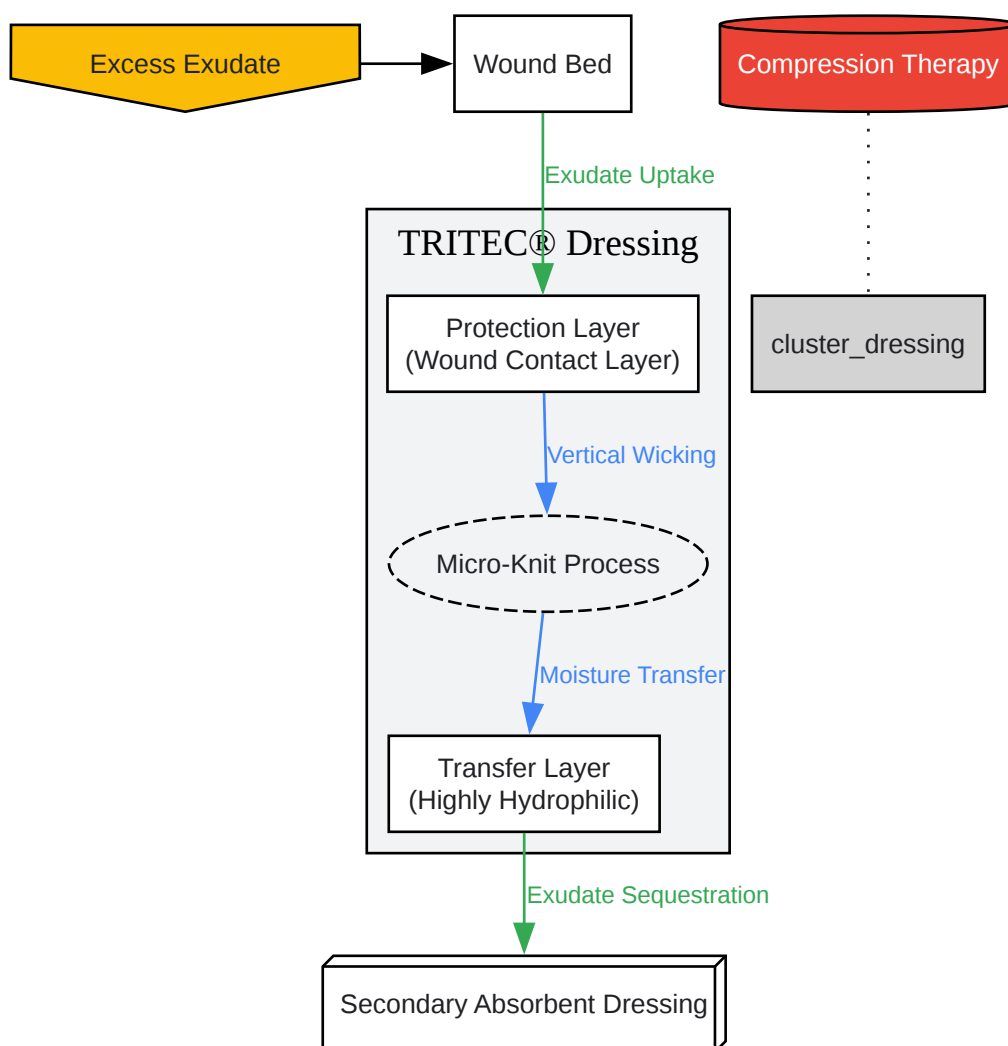
## Theoretical Mechanism of Fluid Handling Under Compression

The design of **TRITEC®** dressings suggests a mechanism based on capillary action and differential hydrophilicity between its layers. The layer in contact with the wound is designed to be less absorbent than the subsequent layers, facilitating the unidirectional flow of exudate away from the wound surface. The micro-knit process creates a continuous pathway for fluid transport, even when the dressing is subjected to external pressure.

Under compression, the interstitial spaces within the dressing are reduced, which can impact its fluid absorption and retention capabilities. However, the wicking action of the AFM® technology is purported to continue functioning, pulling fluid into a secondary absorbent dressing, thus preventing pooling at the wound site.

## Visualization of the Active Fluid Management® (AFM®) Technology

The following diagram illustrates the theoretical fluid handling pathway of **TRITEC®**'s Active Fluid Management® technology.



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Active Fluid Management® (AFM®) Technology Workflow.

## Quantitative Data on Fluid Handling Capacity Under Compression

A comprehensive search of publicly available scientific literature, technical data sheets, and patent databases did not yield specific quantitative data on the fluid handling capacity (absorption, retention, and moisture vapor transmission rate) of **TRITEC®** dressings under standardized compressive loads. While marketing materials state that the dressings are effective under compression, the supporting data for these claims is not publicly accessible.[8]

For a thorough evaluation and comparison of wound dressings, it is imperative to have access to such data. The following table provides a template of the essential parameters that should be quantified.

Compression Level (mmHg)	Test Fluid	Absorption ( g/100cm <sup>2</sup> /24h)	Retention ( g/100cm <sup>2</sup> )	Moisture Vapor Transmission Rate (MVTR) (g/m <sup>2</sup> /24h)
0 (Control)	Solution A	Data Not Available	Data Not Available	Data Not Available
20	Solution A	Data Not Available	Data Not Available	Data Not Available
40	Solution A	Data Not Available	Data Not Available	Data Not Available
60	Solution A	Data Not Available	Data Not Available	Data Not Available
0 (Control)	Simulated Wound Fluid	Data Not Available	Data Not Available	Data Not Available
20	Simulated Wound Fluid	Data Not Available	Data Not Available	Data Not Available
40	Simulated Wound Fluid	Data Not Available	Data Not Available	Data Not Available
60	Simulated Wound Fluid	Data Not Available	Data Not Available	Data Not Available

## Proposed Experimental Protocol for Assessing Fluid Handling Under Compression

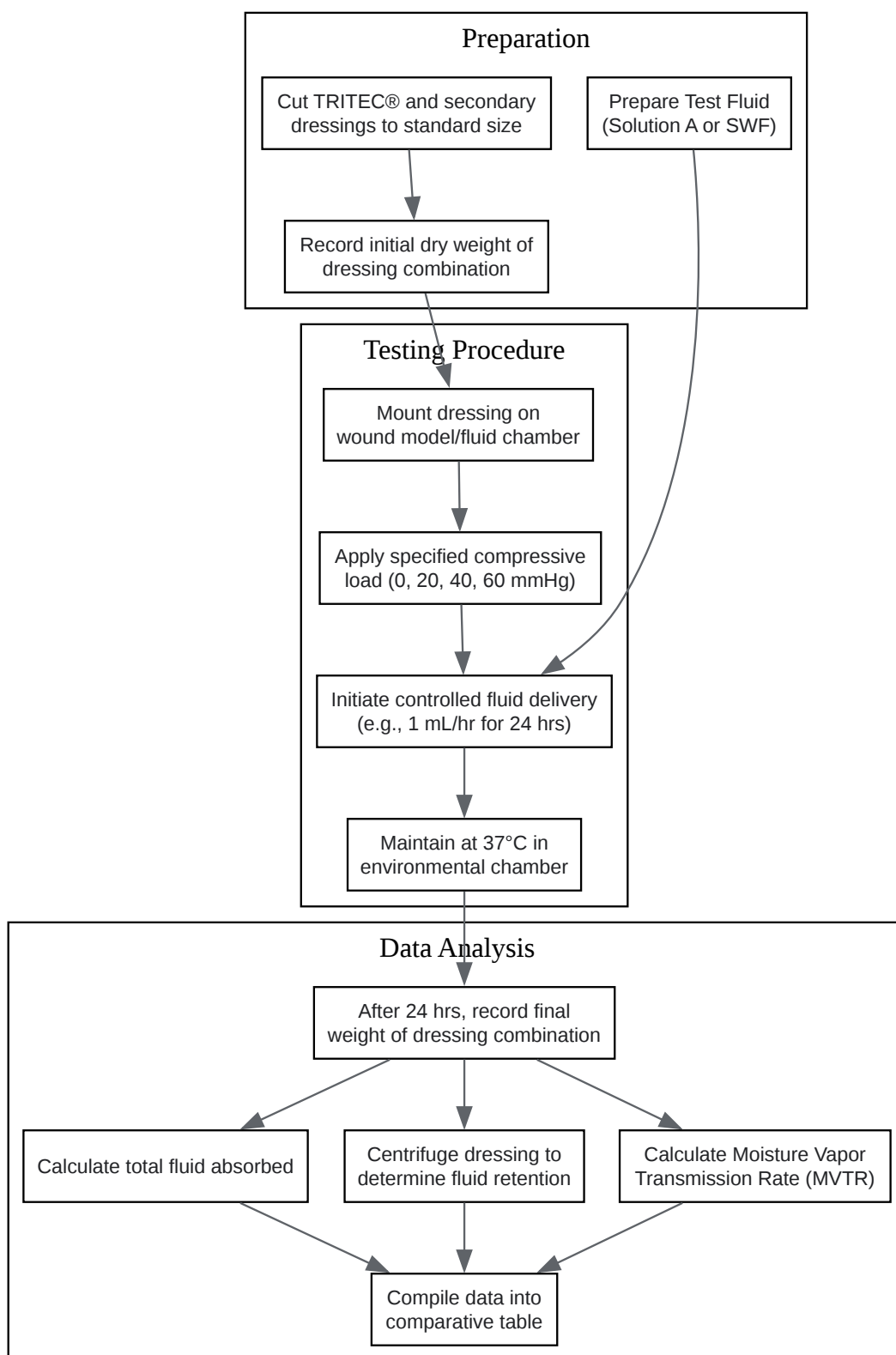
To generate the data required for a complete technical assessment, the following experimental protocol is proposed, based on industry standards and best practices for testing wound dressing performance.

## Materials and Equipment

- **TRITEC®** dressings
- Secondary absorbent dressings (e.g., standard gauze or foam)
- Test fluids:
  - Solution A (as per EN 13726-1: Test solution for wound dressings)
  - Simulated Wound Fluid (SWF) with viscosity and protein content mimicking chronic wound exudate
- Apparatus for applying and maintaining constant compressive pressure
- Analytical balance (accuracy  $\pm 0.001$  g)
- Incubator or environmental chamber ( $37^{\circ}\text{C} \pm 1^{\circ}\text{C}$ )
- Peristaltic pump for controlled fluid delivery
- Wound model or fluid chamber

## Experimental Workflow Diagram

The following diagram outlines the proposed workflow for testing the fluid handling capacity of **TRITEC®** dressings under compression.



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Proposed Experimental Workflow for In-Vitro Testing.

## Detailed Methodologies

- Sample Preparation:
  - Cut **TRITEC**® dressings and a standardized secondary absorbent dressing into circular samples of a defined diameter (e.g., 47 mm).
  - Record the initial dry weight of the **TRITEC**® dressing and the secondary dressing separately.
- Fluid Handling Capacity Measurement:
  - Place the **TRITEC**® dressing, with the appropriate side facing the fluid source, onto the opening of a fluid chamber.
  - Place the secondary dressing on top of the **TRITEC**® dressing.
  - Mount the assembly in a compression apparatus and apply the desired pressure (e.g., 20, 40, or 60 mmHg).
  - Introduce the test fluid (Solution A or SWF) into the chamber at a controlled rate using a peristaltic pump for a period of 24 hours.
  - Maintain the entire apparatus at 37°C.
  - After 24 hours, carefully remove the dressings and record their final weight.
  - The total fluid absorbed is the difference between the final and initial weights.
- Fluid Retention Measurement:
  - Following the fluid handling capacity measurement, place the wet dressing combination in a centrifuge tube with a filter to separate the dressing from any expelled fluid.
  - Centrifuge at a specified g-force for a defined period (e.g., 500 g for 5 minutes).
  - Reweigh the dressing combination. The fluid retention is the weight of the centrifuged dressing minus its initial dry weight.

- Moisture Vapor Transmission Rate (MVTR) Measurement:
  - MVTR can be determined by measuring the weight loss of the entire apparatus (fluid chamber and dressings) over the 24-hour period, accounting for the amount of fluid added. The weight loss is attributed to evaporation through the dressing.

## Conclusion

**TRITEC®** dressings with Active Fluid Management® technology are designed to be effective in managing wound exudate, even under the challenging conditions of compression therapy. The theoretical mechanism of action, based on a multi-layered, micro-knit structure, facilitates the unidirectional flow of fluid away from the wound. While this provides a strong qualitative understanding of the dressing's function, a comprehensive technical evaluation requires quantitative performance data under varying levels of compression. The experimental protocol outlined in this guide provides a framework for generating such data, which is essential for researchers, scientists, and drug development professionals to make informed decisions regarding the selection and application of advanced wound care materials. Further studies with publicly available data are needed to fully substantiate the performance claims of **TRITEC®** dressings under compression.

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